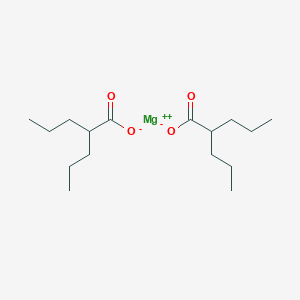

Magnesium valproate

Cat. No. B032939

Key on ui cas rn:

62959-43-7

M. Wt: 310.71 g/mol

InChI Key: LKLLHOIUJVEAGU-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US07482486B2

Procedure details

11.4 g (0.1 mol) of magnesium ethoxide solid was added to a magnetically stirred, clear, colorless solution of valproic acid (28.8 g; 0.2 mol; Sigma Aldrich Chemical Co.) in 25 mL of absolute ethanol. Residual solid was rinsed into the reaction with 5 mL of absolute ethanol to provide a total volume of 30 mL of absolute ethanol. Within 10 minutes, the slurry became very warm to the touch, and the color of the solution phase changed to pale yellow. Complete dissolution of the magnesium ethoxide solid in ethanol was never achieved, but within minutes the solid phase converted from a slurry of a yellow granular solid to a suspension of white solid that was so thick that stirring stopped. 100 mL of acetone was added, and the thick slurry was stirred for 10 minutes. The precipitate was isolated by filtration, washed with fresh acetone, and dried to constant weight. The product, magnesium valproate, was obtained in 66% yield. Elemental analysis (Table 1) indicated that the product was an inhomogeneous mixture of magnesium valproate and other magnesium salts. The theoretical valproate content (%) of magnesium valproate is 92.2%; the valproate content found by HPLC analysis was 78.4%.

Name

magnesium ethoxide

Quantity

11.4 g

Type

reactant

Reaction Step One

Name

magnesium ethoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Yield

66%

Identifiers

|

REACTION_CXSMILES

|

[O-]CC.[Mg+2:4].[O-]CC.[C:8]([OH:17])(=[O:16])[CH:9]([CH2:13][CH2:14][CH3:15])[CH2:10][CH2:11][CH3:12].CC(C)=O>C(O)C>[C:8]([O-:17])(=[O:16])[CH:9]([CH2:13][CH2:14][CH3:15])[CH2:10][CH2:11][CH3:12].[Mg+2:4].[C:8]([O-:17])(=[O:16])[CH:9]([CH2:13][CH2:14][CH3:15])[CH2:10][CH2:11][CH3:12] |f:0.1.2,6.7.8|

|

Inputs

Step One

|

Name

|

magnesium ethoxide

|

|

Quantity

|

11.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[Mg+2].[O-]CC

|

Step Two

|

Name

|

|

|

Quantity

|

28.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(CCC)CCC)(=O)O

|

Step Three

|

Name

|

magnesium ethoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[Mg+2].[O-]CC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

a magnetically stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

Residual solid was rinsed into the reaction with 5 mL of absolute ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a total volume of 30 mL of absolute ethanol

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the slurry became very warm to the touch

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

within minutes the solid phase converted from a slurry of a yellow granular solid to a suspension of white solid

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

that stirring

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the thick slurry was stirred for 10 minutes

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate was isolated by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with fresh acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried to constant weight

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(CCC)CCC)(=O)[O-].[Mg+2].C(C(CCC)CCC)(=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 66% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |